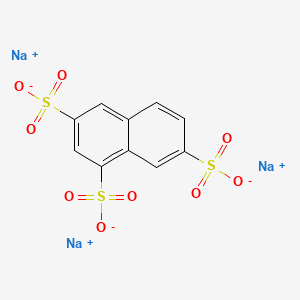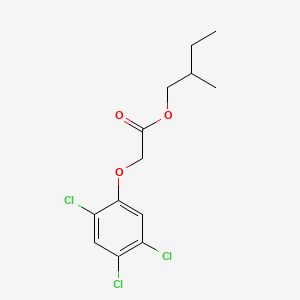
2-Methylbutyl (2,4,5-trichlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbutyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C13H15Cl3O3. It is a derivative of phenoxyacetic acid and is characterized by the presence of three chlorine atoms on the phenyl ring. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-methylbutanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methylbutyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2,4,5-trichlorophenoxyacetic acid and 2-methylbutanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
Hydrolysis: 2,4,5-trichlorophenoxyacetic acid and 2-methylbutanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-Methylbutyl (2,4,5-trichlorophenoxy)acetate has several applications in scientific research:
Agriculture: Used as a herbicide to control broadleaf weeds.
Chemical Research: Employed as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-Methylbutyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound’s effects are mediated through pathways involving auxin receptors and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid: The parent compound of 2-Methylbutyl (2,4,5-trichlorophenoxy)acetate.
Methyl 2,4,5-trichlorophenoxyacetate: A methyl ester derivative with similar herbicidal properties.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to other esters results in different solubility and volatility characteristics, making it suitable for specific applications in agriculture and research.
Properties
CAS No. |
97635-44-4 |
|---|---|
Molecular Formula |
C13H15Cl3O3 |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
2-methylbutyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C13H15Cl3O3/c1-3-8(2)6-19-13(17)7-18-12-5-10(15)9(14)4-11(12)16/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
CEAIEBOCMZRRGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


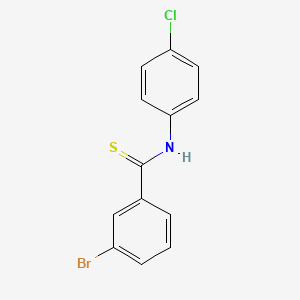
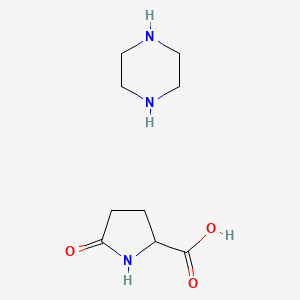
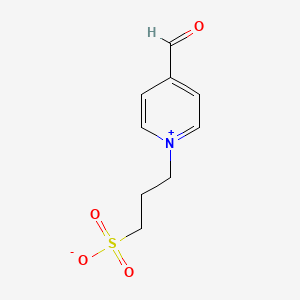

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


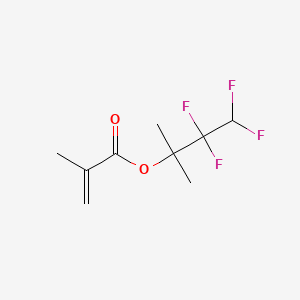
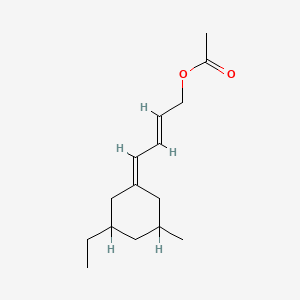

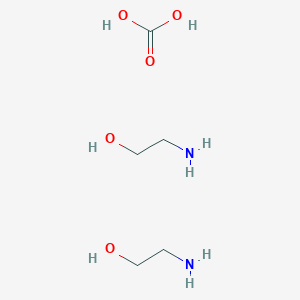
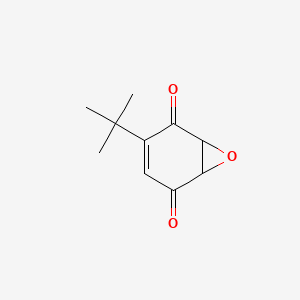
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
